molecular formula C15H14N4O4 B5713297 methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate

methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate

Cat. No. B5713297
M. Wt: 314.30 g/mol
InChI Key: DZZARMSHQCTXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate, also known as MIHBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIHBA is a member of the hydrazide-hydrazone class of compounds, which have been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has been shown to have low toxicity in vitro, making it a potentially safe and effective compound for use in scientific research. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has also been shown to possess antioxidant properties, which may have beneficial effects on cellular health and function.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has several advantages as a research tool, including its potent antimicrobial and anticancer activities, low toxicity, and ease of synthesis. However, methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate also has limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate. One area of interest is the development of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate-based antimicrobial and antifungal agents for clinical use. Another area of interest is the development of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate-based anticancer drugs, which may have the potential to target a wide range of cancer types. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate and to optimize its chemical and biological properties for use in scientific research.
In conclusion, methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate is a synthetic compound with potent antimicrobial and anticancer activities that has potential applications in scientific research. The synthesis method of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate is relatively straightforward, and the compound has low toxicity in vitro. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has several advantages as a research tool, but also has limitations that need to be addressed in future studies. Overall, methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate represents a promising candidate for the development of new antimicrobial, antifungal, and anticancer agents.

Synthesis Methods

Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate can be synthesized using a multistep process that involves the condensation of isonicotinic acid hydrazide with 2-amino benzoic acid methyl ester. The resulting product is then treated with acetic anhydride to form methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has been shown to possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has been tested against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans, and has been found to exhibit potent antimicrobial activity. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer drug development.

properties

IUPAC Name

methyl 2-[(pyridine-4-carbonylamino)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-23-14(21)11-4-2-3-5-12(11)17-15(22)19-18-13(20)10-6-8-16-9-7-10/h2-9H,1H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZARMSHQCTXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonyl}amino)benzoate

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